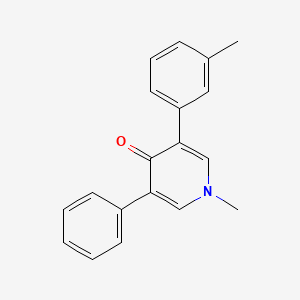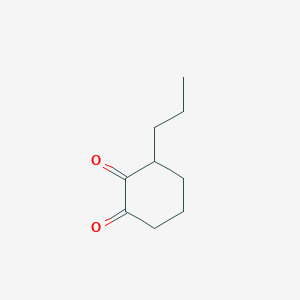
3-Propylcyclohexane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propylcyclohexane-1,2-dione is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by a cyclohexane ring with two ketone groups at the 1 and 2 positions and a propyl group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propylcyclohexane-1,2-dione can be achieved through various organic reactions. One common method involves the oxidation of 3-propylcyclohexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires an acidic or basic medium and is carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 3-propylcyclohexanol using metal catalysts such as palladium or platinum. This method is advantageous due to its high efficiency and selectivity, allowing for large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Propylcyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of 3-propylcyclohexane-1,2-diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 3-Propylcyclohexane-1,2-diol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Propylcyclohexane-1,2-dione has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Propylcyclohexane-1,2-dione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. Additionally, the propyl group may affect the compound’s hydrophobicity and membrane permeability, impacting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-dione: Lacks the propyl group, making it less hydrophobic.
3-Methylcyclohexane-1,2-dione: Contains a methyl group instead of a propyl group, resulting in different chemical properties.
3-Ethylcyclohexane-1,2-dione: Contains an ethyl group, leading to variations in reactivity and biological activity.
Uniqueness
3-Propylcyclohexane-1,2-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. The presence of the propyl group enhances its hydrophobicity and may affect its binding affinity to various molecular targets, making it distinct from other similar compounds.
Properties
CAS No. |
60386-57-4 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-propylcyclohexane-1,2-dione |
InChI |
InChI=1S/C9H14O2/c1-2-4-7-5-3-6-8(10)9(7)11/h7H,2-6H2,1H3 |
InChI Key |
URKXGIXFPYIONB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCC(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


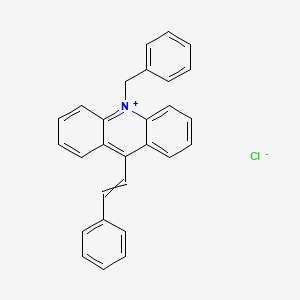
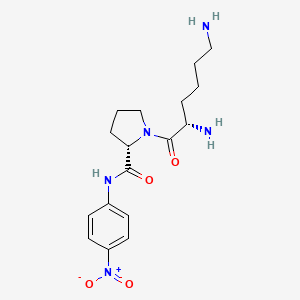
![Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane](/img/structure/B14597644.png)
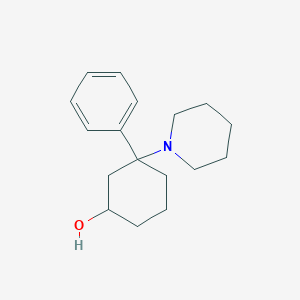
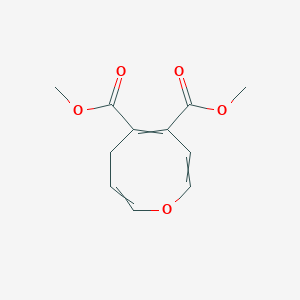
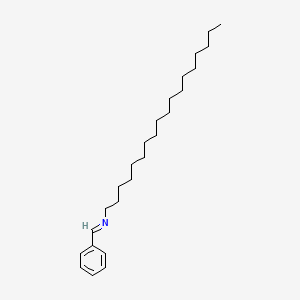

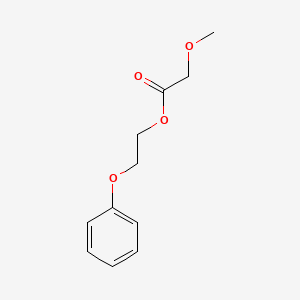
![3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14597684.png)


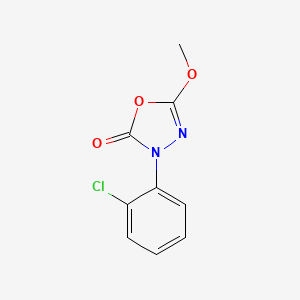
![1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole](/img/structure/B14597700.png)
